![molecular formula C11H12ClFN2 B1443212 6-Fluor-1H,2H,3H,4H,5H-Pyrido[4,3-b]indolhydrochlorid CAS No. 1258639-83-6](/img/structure/B1443212.png)

6-Fluor-1H,2H,3H,4H,5H-Pyrido[4,3-b]indolhydrochlorid

Übersicht

Beschreibung

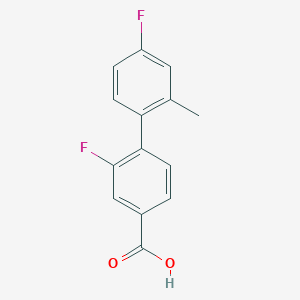

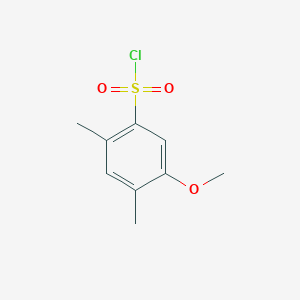

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the CAS Number: 1258639-83-6 . It has a molecular weight of 226.68 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .

Molecular Structure Analysis

The InChI code for 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is 1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Medizin: Krebsforschung

Diese Verbindung wurde auf ihr Potenzial als Antikrebsmittel untersucht. Derivate des Pyrido[4,3-b]indol-Gerüsts haben vielversprechende Ergebnisse bei der Hemmung der Tumorzellproliferation gezeigt . Die Einführung von Fluoratomen kann die biologische Aktivität verstärken, was sie zu einem Kandidaten für die Entwicklung neuer Antikrebsmedikamente macht.

Biologie: Antivirale und Antiproliferative Aktivitäten

In der biologischen Forschung wurden Indolderivate, einschließlich solcher mit einem Pyrido[4,3-b]indol-Kern, synthetisiert und auf antivirale Aktivitäten getestet . Sie haben eine bemerkenswerte Zytotoxizität gegenüber verschiedenen Zelllinien gezeigt, was auf eine mögliche Verwendung in antiviralen Therapien hindeutet.

Chemie: Synthese neuer Verbindungen

Die Verbindung dient als Baustein in der chemischen Synthese zur Herstellung neuer Moleküle mit potenziellen pharmakologischen Aktivitäten . Ihre Reaktivität aufgrund des Fluoratoms eröffnet Wege für verschiedene chemische Reaktionen, die zu neuen Verbindungen führen.

Pharmakologie: Arzneimittelentwicklung

In der Pharmakologie werden Derivate der Verbindung verwendet, um Medikamente mit verbesserten pharmakokinetischen Eigenschaften zu entwickeln . Das Vorhandensein des Fluoratoms trägt häufig zu einer besseren Stabilität und Membranpermeabilität bei, die in der Arzneimittelentwicklung entscheidend sind.

Neurowissenschaften: Neuropharmakologische Studien

Während direkte Anwendungen in den Neurowissenschaften für diese spezifische Verbindung nicht umfassend dokumentiert sind, sind Indolderivate im Allgemeinen von Bedeutung in neuropharmakologischen Studien . Sie können verschiedene Neurotransmittersysteme beeinflussen und sind wertvoll bei der Erforschung neurodegenerativer Erkrankungen.

Materialwissenschaften: Organische elektronische Materialien

Verbindungen wie 6-Fluor-1H,2H,3H,4H,5H-Pyrido[4,3-b]indolhydrochlorid können aufgrund ihrer konjugierten Systeme und des Potenzials für Ladungstransport bei der Entwicklung organischer elektronischer Materialien eingesetzt werden .

Analytische Chemie: Fluoreszenz-Sonden

Die fluoreszierenden Eigenschaften von Indolderivaten machen sie zu geeigneten Sonden in der analytischen Chemie . Sie können aufgrund ihrer spezifischen Lichtemissionseigenschaften verwendet werden, um andere Substanzen zu detektieren oder zu quantifizieren.

Umweltwissenschaften: Abbau von Schadstoffen

Die Forschung zur Abbau von Umweltverschmutzungen nutzt häufig fluorierte Indole, da sie potenziell mit verschiedenen Schadstoffen interagieren und so zum Abbau und zur Analyse schädlicher Substanzen beitragen .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemische Analyse

Biochemical Properties

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride, have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions often involve binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of biochemical pathways that lead to disease.

Cellular Effects

The effects of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the migration and invasion abilities of cancer cells, thereby inhibiting tumor progression . Additionally, these compounds can induce apoptosis in cancer cells, further highlighting their potential as therapeutic agents .

Molecular Mechanism

At the molecular level, 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride over time are important considerations in laboratory settings. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and other metabolic processes .

Transport and Distribution

The transport and distribution of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to inhibit DNA replication or to the mitochondria to induce apoptosis .

Eigenschaften

IUPAC Name |

6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRAOBXXXLBTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=CC=C3F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258639-83-6 | |

| Record name | 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

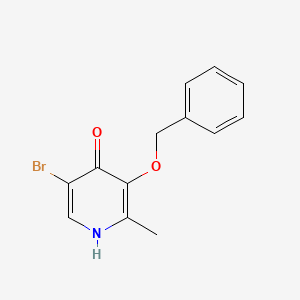

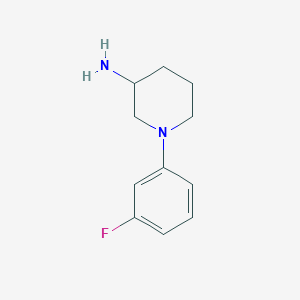

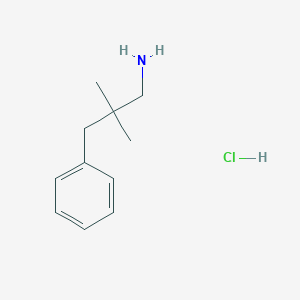

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)